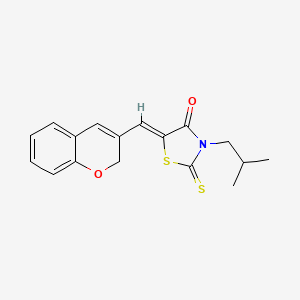
(3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with 2,4-difluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the pyrazole ring. The final step involves the reduction of the pyrazole aldehyde to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alcohol group in (3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo further reduction to form the corresponding hydrocarbon.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
(3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology
The compound is studied for its potential interactions with biological targets, such as enzymes and receptors, which may lead to the discovery of new drugs.
Medicine
Research on this compound focuses on its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol
- (3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-4-YL)methanol
- (3-(2,4-Difluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol
Uniqueness
(3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-4-YL)methanol is unique due to the presence of both dichloro and difluoro substituents on the aromatic rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
618441-78-4 |
|---|---|
Molecular Formula |
C16H9Cl2F3N2O |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
[3-(2,4-dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H9Cl2F3N2O/c17-11-5-12(18)13(20)4-10(11)16-8(7-24)6-23(22-16)15-2-1-9(19)3-14(15)21/h1-6,24H,7H2 |
InChI Key |
NZKJCYKZSOUOFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((5E)-5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12017921.png)

![2-[(E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B12017933.png)
![N-(3,4-dichlorophenyl)-N'-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide](/img/structure/B12017934.png)
![N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12017949.png)



![(5E)-2-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12017977.png)
![10-[({4-(2,3-dimethylphenyl)-5-[4-(4-(2,3-dimethylphenyl)-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)butyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-10H-phenothiazine](/img/structure/B12017980.png)


![2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-5-phenylmethoxyphenol](/img/structure/B12017992.png)
![(5Z)-2-(4-methoxyphenyl)-5-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12018000.png)
